Cicloxolone
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Overview
Description
Cicloxolone is a broad-spectrum antiviral agent known for its complex mode of action. It is chemically identified as 3-hydroxy-11-oxoolean-12-en-30-oic acid 1,2-cyclohexanedicarboxylate . This compound has shown efficacy against various viruses, including herpes simplex virus and vesicular stomatitis virus .
Preparation Methods
The synthesis of Cicloxolone involves multiple steps, starting with the preparation of its core structure, oleanolic acid. The synthetic route typically includes the following steps:
Oxidation: Oleanolic acid undergoes oxidation to form 11-oxo-oleanolic acid.
Esterification: The 11-oxo-oleanolic acid is then esterified with 1,2-cyclohexanedicarboxylic acid to form this compound.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Cicloxolone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cicloxolone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying antiviral agents.
Biology: this compound is studied for its effects on viral replication and protein synthesis.
Mechanism of Action
Cicloxolone exerts its antiviral effects through a complex mechanism that involves multiple stages of the virus replication cycle. It does not specifically inhibit any single essential virus gene product but rather reduces the number of virus particles produced. This is achieved by suppressing secondary transcription and viral protein synthesis, as well as perturbing virion assembly .
Comparison with Similar Compounds
Cicloxolone is often compared with other triterpenoid compounds like carbenoxolone. Both compounds exhibit antiviral activity, but this compound is generally more potent against herpes simplex virus . Similar compounds include:
Carbenoxolone: Another triterpenoid with antiviral properties.
Glycyrrhizin: A compound derived from licorice with antiviral and anti-inflammatory effects.
This compound’s uniqueness lies in its broad-spectrum antiviral activity and its ability to affect multiple stages of the virus replication cycle .
Properties
Molecular Formula |
C38H56O7 |
---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
10-(2-carboxycyclohexanecarbonyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C38H56O7/c1-33(2)27-12-15-38(7)29(36(27,5)14-13-28(33)45-31(42)23-11-9-8-10-22(23)30(40)41)26(39)20-24-25-21-35(4,32(43)44)17-16-34(25,3)18-19-37(24,38)6/h20,22-23,25,27-29H,8-19,21H2,1-7H3,(H,40,41)(H,43,44) |
InChI Key |
IPIHZIYZLLMCRF-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
Synonyms |
3-hydroxy-11-oxoolean-12-en-30-oic acid 1,2-cyclohexanedicarboxylate cicloxolone cicloxolone sodium cicloxolone, (3beta(cis),20beta)-isomer, disodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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